molecular formula C17H18N2O7 B15107069 N-[(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]glycylglycine

N-[(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]glycylglycine

Cat. No.: B15107069
M. Wt: 362.3 g/mol
InChI Key: QURALKACYKSUMD-UHFFFAOYSA-N
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Description

N-[(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]glycylglycine is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of benzopyrones that are widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound is characterized by the presence of a chromen-4-yl moiety, which is known for its significant pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]glycylglycine typically involves the reaction of 7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl acetic acid with glycylglycine. The reaction is carried out under mild conditions, often using coupling agents such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) to facilitate the formation of the peptide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]glycylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as an anticancer agent and its ability to inhibit bacterial DNA gyrase.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-[(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]glycylglycine involves its interaction with specific molecular targets and pathways. The chromen-4-yl moiety is known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and growth . Additionally, the compound’s anti-inflammatory effects are attributed to its ability to modulate the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-4-methylcoumarin: Known for its antimicrobial and anti-inflammatory properties.

    4-methyl-2-oxo-2H-chromen-7-yl acetohydrazide: Exhibits significant anticancer activity.

    7-hydroxy-4-methylcoumarin: Used as a fluorescent probe in biochemical assays

Uniqueness

N-[(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]glycylglycine stands out due to its unique combination of a chromen-4-yl moiety with a dipeptide structure. This combination enhances its biological activity and provides a versatile scaffold for the development of new therapeutic agents .

Properties

Molecular Formula

C17H18N2O7

Molecular Weight

362.3 g/mol

IUPAC Name

2-[[2-[[2-(7-methoxy-8-methyl-2-oxochromen-4-yl)acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C17H18N2O7/c1-9-12(25-2)4-3-11-10(6-16(24)26-17(9)11)5-13(20)18-7-14(21)19-8-15(22)23/h3-4,6H,5,7-8H2,1-2H3,(H,18,20)(H,19,21)(H,22,23)

InChI Key

QURALKACYKSUMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2CC(=O)NCC(=O)NCC(=O)O)OC

Origin of Product

United States

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